N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: Its unique structure and properties make it suitable for studying drug delivery systems, organic synthesis, and bioconjugation techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the cyclopropanecarboxamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridazine ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in bioconjugation techniques.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: shares similarities with other pyridazine derivatives and thioether-containing compounds.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Thioether-Containing Compounds: Compounds with thioether groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c11-7(15)5-17-9-4-3-8(13-14-9)12-10(16)6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,15)(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZVOUWAALULB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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